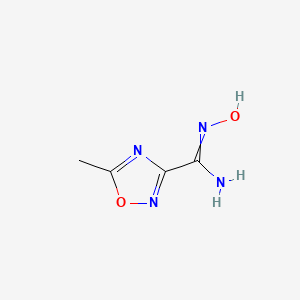

N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide

Description

N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a hydroxycarboximidamide functional group at position 2. The oxadiazole ring, containing two nitrogen and one oxygen atom, confers unique electronic properties, while the methyl and hydroxycarboximidamide substituents modulate its reactivity and solubility.

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYQAUPWRSUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Cyclization

Heating the O-acetylated amidoxime in xylene or toluene at 110–180°C induces intramolecular dehydration, forming the oxadiazole ring. For example, refluxing in xylene for 12 hours yields this compound in 75–88% yield.

Advantages :

-

No catalyst required.

-

Scalable for industrial production.

Limitations :

Tetrabutylammonium Fluoride (TBAF)-Catalyzed Cyclization

TBAF in tetrahydrofuran (THF) or acetonitrile facilitates room-temperature cyclization within 1–12 hours. This method is ideal for lab-scale synthesis due to mild conditions and high yields (85–95%).

Mechanism :

TBAF deprotonates the O-acylamidoxime, triggering nucleophilic attack and ring closure.

Procedure :

-

Dissolve O-acylated amidoxime in THF.

-

Add TBAF (1.0 equiv.).

-

Stir at 25°C until completion (monitored by TLC).

Alternative Methods: Direct Cyclization with Acetamide

A high-temperature approach involves reacting amidoximes with acetamide at 180°C. The methyl group is incorporated via nucleophilic substitution, forming the 5-methyl substituent directly.

Example :

4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide reacts with acetamide at 180°C for 6 hours to yield the target compound.

Yield : 70–80%

Drawbacks : Harsh conditions limit functional group tolerance.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Cyclization | Xylene, 180°C, 12h | 75–88% | Scalable, no catalyst | Energy-intensive, degradation risk |

| TBAF-Catalyzed | THF, 25°C, 1–12h | 85–95% | Mild, high yield | Costly catalyst |

| Acetamide Direct | 180°C, 6h | 70–80% | Direct methyl incorporation | Limited substrate scope |

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar solvents (e.g., DMF) accelerate TBAF-catalyzed cyclization by stabilizing intermediate anions. Nonpolar solvents (toluene) favor thermal methods by reducing side reactions.

Substituent Effects

Electron-donating groups on the amidoxime enhance cyclization rates by increasing nucleophilicity. Steric hindrance from bulky substituents reduces yields, necessitating optimized stoichiometry.

Purification Strategies

-

Recrystallization : Ethyl acetate/hexanes mixtures yield high-purity products.

-

Column Chromatography : Silica gel with ethyl acetate/hexanes (1:3) resolves regioisomers.

Industrial and Environmental Considerations

Large-scale production favors thermal cyclization due to lower catalyst costs. However, TBAF methods align with green chemistry principles by reducing energy consumption. Recent advances in continuous-flow reactors improve efficiency and safety for both routes .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine in dichloromethane (DCM) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve refluxing in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring structure, enhancing their chemical and biological properties.

Scientific Research Applications

N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a sphingomyelin phosphodiesterase 1 inhibitor, it regulates sphingolipid metabolism and lipid signaling, reducing lipid plaques in the aortic arch and aorta . This regulation helps decrease inflammation and oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide with structurally related compounds, emphasizing substituent effects and heterocyclic variations:

Electronic and Reactivity Differences

- Oxadiazole vs. Isoxazole Cores: The 1,2,4-oxadiazole ring in the target compound has a higher electron-deficient character compared to isoxazole (), which may influence interactions with biological targets.

- Substituent Effects: The 5-methyl group in the target compound provides steric hindrance and lipophilicity, contrasting with the 5-amino substituent in CAS 371935-95-4 (), which introduces basicity and hydrophilic interactions. The fused benzene ring in ’s compound extends π-conjugation, red-shifting absorption spectra .

Biological Activity

N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound belonging to the oxadiazole family, which is known for its diverse biological and chemical properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-infective and anticancer agent.

Chemical Structure and Properties

The structure of this compound features an oxadiazole ring that includes nitrogen and oxygen atoms, contributing to its reactivity and biological activity. The presence of both an N-hydroxy group and a carboximidamide moiety enhances its potential for various applications in scientific research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an anti-infective agent. Studies have demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : this compound has been investigated for its cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving p53 modulation and caspase activation.

- Cardiovascular Applications : As a sphingomyelin phosphodiesterase 1 inhibitor, this compound plays a role in lipid metabolism and signaling pathways, which may have therapeutic implications in cardiovascular diseases.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Notably:

- Sphingomyelin Phosphodiesterase 1 Inhibition : This interaction is crucial for regulating lipid plaques in cardiovascular contexts.

- Apoptotic Pathways : The compound may activate apoptotic pathways through modulation of key proteins involved in cell survival and death.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole with acetamide under elevated temperatures (approximately 180°C). This method focuses on optimizing yield and purity for further applications.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization strategies using hydroxylamine hydrochloride and triethylamine. The sequence of reagent addition is critical: adding hydroxylamine before the base minimizes side reactions, while reversing the order may generate alternative products like energetic dinitromethyl derivatives . Reaction optimization should include temperature control (room temperature to 80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of N-cyanoimidate to hydroxylamine). Purification via recrystallization (ethanol/water) typically achieves >70% yield.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to confirm the oxadiazole ring and carboximidamide group. For example, the oxadiazole proton appears as a singlet near δ 8.1 ppm in CDCl₃ . Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 200–250 range). Elemental analysis (C, H, N) must align with theoretical values within ±0.3% . Low-temperature X-ray diffraction is recommended for resolving crystallographic ambiguities .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use fume hoods to prevent inhalation of aerosols (H335 hazard). Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact (H315/H319 risks). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid mixing with strong oxidizers to prevent decomposition into toxic gases like nitrogen oxides .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions during synthesis?

- Methodological Answer : Competing nitration/decarboxylation pathways can be controlled by adjusting nitration agents (e.g., HNO₃ vs. mixed acids) and reaction time. For example, prolonged nitration at 0–5°C favors dinitromethyl derivatives, while shorter durations (<2 hours) retain the carboximidamide backbone . Monitor intermediates via TLC (silica gel, PE:EA = 8:1) and quench reactions at 50% conversion to isolate kinetic products .

Q. What analytical strategies resolve spectral overlaps in complex reaction mixtures?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic/oxadiazole signals. For example, HMBC correlations between the oxadiazole C=O (δ 165 ppm) and adjacent methyl groups can confirm regiochemistry . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) distinguishes isobaric impurities. Preparative HPLC (C18 column, acetonitrile/water gradient) isolates trace by-products for individual characterization .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electrophilic substitution sites on the oxadiazole ring. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes can prioritize bioactivity assays . In vitro testing should follow OECD guidelines for cytotoxicity (MTT assay) and enzymatic inhibition (IC₅₀ determination) .

Q. How do conflicting spectral data for structurally similar analogs inform synthetic troubleshooting?

- Methodological Answer : Compare ¹H NMR shifts of methyl groups in related compounds. For example, a methyl group at C5 in oxadiazole derivatives typically resonates at δ 2.6–2.7 ppm, whereas regioisomers show upfield shifts (δ 2.3–2.4 ppm) due to ring current effects . Conflicting IR carbonyl stretches (1630–1680 cm⁻¹) may indicate tautomerism or hydrogen bonding, resolvable via deuterium exchange experiments .

Q. What strategies enable selective derivatization of the carboximidamide group?

- Methodological Answer : Protect the hydroxylamine moiety with tert-butyldimethylsilyl (TBS) chloride before derivatization. Coupling with aryl isothiocyanates (e.g., 4-chlorophenyl isothiocyanate) in DMF/Et₃N at 60°C yields thiosemicarbazide derivatives. Deprotection with TBAF restores the N-hydroxy group . Monitor reaction progress via LC-MS to avoid over-functionalization .

Notes on Data Interpretation

- Conflicting Synthesis Data : and report divergent outcomes for hydroxylamine-mediated cyclization. This highlights the need for precise stoichiometry and temperature control to favor carboximidamide over energetic by-products .

- Safety vs. Reactivity Trade-offs : While the compound’s low thermal stability (decomposition >150°C) limits high-temperature applications, its oxygen balance (-40%) suggests potential as a precursor for nitrogen-rich materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.